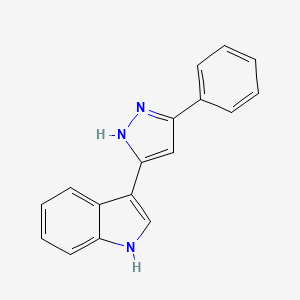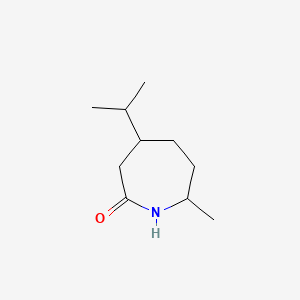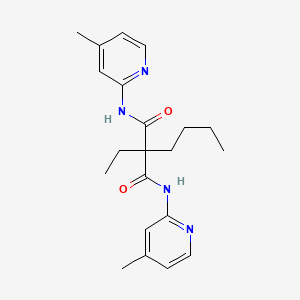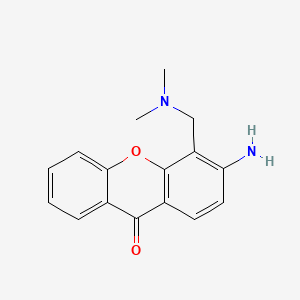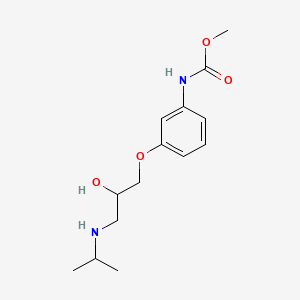
Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate is a chemical compound known for its application in the pharmaceutical industry. It is commonly used as a cardioselective beta-1 receptor blocker, which means it primarily affects the heart by blocking beta-adrenergic receptors. This compound is often used in the treatment of various cardiovascular conditions, including supraventricular tachycardia and hypertension .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate involves several steps. One common method includes the reaction of 4-hydroxybenzaldehyde with isopropylamine to form an intermediate, which is then reacted with epichlorohydrin to produce the desired compound. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
科学的研究の応用
Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Applied in the development of cardiovascular drugs and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of beta-blockers and other pharmaceutical agents.
作用機序
The compound exerts its effects by blocking beta-adrenergic receptors in the heart. This action leads to a decrease in the force and rate of heart contractions, thereby reducing blood pressure and heart rate. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic AMP (cAMP) production .
類似化合物との比較
Similar Compounds
Metoprolol: Another beta-1 receptor blocker with similar cardiovascular effects.
Atenolol: A beta-blocker used for treating hypertension and angina.
Bisoprolol: Known for its high selectivity for beta-1 receptors and used in heart failure management.
Uniqueness
Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate is unique due to its rapid onset and short duration of action, making it suitable for acute management of cardiovascular conditions. Unlike some other beta-blockers, it does not exhibit significant intrinsic sympathomimetic or membrane-stabilizing activities .
特性
CAS番号 |
52134-44-8 |
|---|---|
分子式 |
C14H22N2O4 |
分子量 |
282.34 g/mol |
IUPAC名 |
methyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C14H22N2O4/c1-10(2)15-8-12(17)9-20-13-6-4-5-11(7-13)16-14(18)19-3/h4-7,10,12,15,17H,8-9H2,1-3H3,(H,16,18) |
InChIキー |
QUTQEVXEEVYSRP-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(COC1=CC=CC(=C1)NC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


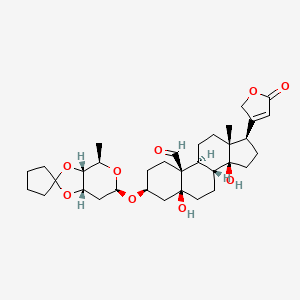
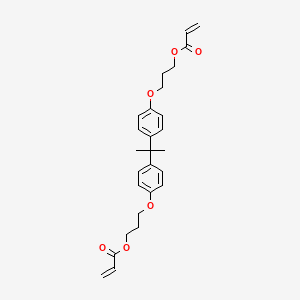
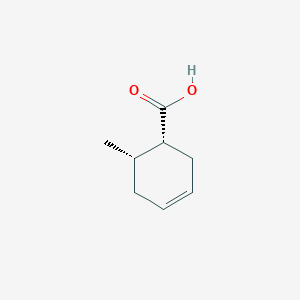
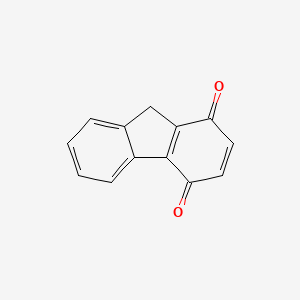
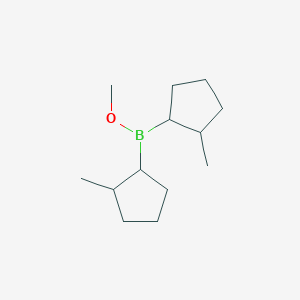
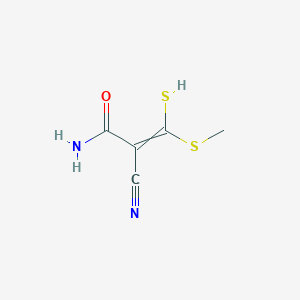
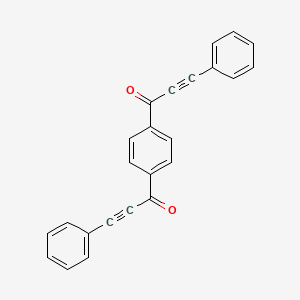
![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)
